molecular formula C18H15N3O5S2 B1224108 [3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

Cat. No. B1224108
M. Wt: 417.5 g/mol
InChI Key: CBGPOSOHJIBVPX-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamidobenzenesulfonic acid [3-[(2-amino-4-oxo-5-thiazolylidene)methyl]phenyl] ester is a benzenesulfonate ester.

Scientific Research Applications

Applications in Organic Chemistry Reactions

The compound's derivatives play a role in organic synthesis reactions. A study described the synthesis of Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and their reactions with Ninhydrin, demonstrating the compound's utility in generating novel organic molecules (Gein et al., 2019).

Antifibrotic and Anticancer Activity

Thiazolidinone derivatives, including those related to the compound , have been synthesized and evaluated for their antifibrotic and anticancer activity. An efficient one-pot three-component reaction was used for synthesis, and several derivatives showed high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals. This indicates their potential in antifibrotic and anticancer applications (Kaminskyy et al., 2016).

Antimicrobial and Antibacterial Activity

Various studies have synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, including those structurally related to the compound . These compounds were evaluated for their in vitro antibacterial and antifungal activities and showed promising results, indicating their potential in antimicrobial and antibacterial applications (Darwish et al., 2014).

Other Biological Activities

The compound and its derivatives are also involved in the synthesis and evaluation of various biological activities. For example, the synthesis of novel thiazolidin-4-One derivatives as potential antimicrobial agents and their in vitro antibacterial and antifungal activity evaluation highlight the broad spectrum of biological activities associated with these compounds (Baviskar, Khadabadi, & Deore, 2013).

properties

Molecular Formula

C18H15N3O5S2

Molecular Weight

417.5 g/mol

IUPAC Name

[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C18H15N3O5S2/c1-11(22)20-13-5-7-15(8-6-13)28(24,25)26-14-4-2-3-12(9-14)10-16-17(23)21-18(19)27-16/h2-10H,1H3,(H,20,22)(H2,19,21,23)/b16-10+

InChI Key

CBGPOSOHJIBVPX-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)N=C(S3)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Reactant of Route 2
[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Reactant of Route 4
[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Reactant of Route 5
[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

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